molecular formula C8H7BrO4 B2625352 2-Bromo-5-hydroxy-4-methoxybenzoic acid CAS No. 121936-68-3; 98437-41-3

2-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B2625352
CAS No.: 121936-68-3; 98437-41-3
M. Wt: 247.044
InChI Key: QOHWIPQTBHQOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHWIPQTBHQOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-5-hydroxy-4-methoxybenzoic acid
  • CAS Number : 121936-68-3
  • Molecular Formula : C₈H₇BrO₄
  • Molecular Weight : 231.05 g/mol
  • Appearance : White crystalline solid

Synthesis :
The compound is synthesized via refluxing precursor 114 (0.92 g, 3.18 mmol) in 5% NaOH (20 mL) for 1 hour, followed by acidification with HCl and extraction with ethyl acetate. The process yields 0.71 g (90%) of the product .

Key Functional Groups :

  • Carboxylic acid at position 1.
  • Hydroxyl (-OH) at position 4.
  • Methoxy (-OCH₃) at position 2.
  • Bromine at position 2.

This substitution pattern confers unique electronic and steric properties, making the compound a candidate for pharmaceutical intermediates and enzyme inhibition studies .

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table highlights key structural analogues, their substituent patterns, and distinguishing properties:

Compound Name CAS Number Substituents (Position) Functional Groups Molecular Weight Key Findings/Applications
This compound 121936-68-3 Br (2), OH (5), OMe (4) Carboxylic acid 231.05 Non-competitive liver pyruvate inhibitor precursor
3-Bromo-5-hydroxy-4-methoxybenzoic acid 256519-02-5 Br (3), OH (5), OMe (4) Carboxylic acid 231.05 Structural isomer; altered bromine position reduces steric hindrance in reactions
5-Bromo-4-chloro-2-methoxybenzoic acid - Br (5), Cl (4), OMe (2) Carboxylic acid, chloro 249.47 Chloro substitution increases electrophilicity; 9:1 product ratio in synthesis due to competing debromination
4-Bromo-3,5-dimethoxybenzoic acid 56518-42-4 Br (4), OMe (3,5) Carboxylic acid, dimethoxy 245.04 Enhanced lipophilicity for membrane permeability
2-Bromo-5-hydroxy-4-methoxybenzaldehyde 2973-59-3 Br (2), OH (5), OMe (4) Aldehyde 215.03 Aldehyde group enables nucleophilic addition reactions
5-Bromo-2,4-dimethoxybenzoic acid 32246-20-1 Br (5), OMe (2,4) Carboxylic acid, dimethoxy 245.04 Higher thermal stability; used in safety assessments

Electronic and Steric Effects

  • Chlorine Substitution : In 5-Bromo-4-chloro-2-methoxybenzoic acid, the electron-withdrawing chloro group increases acidity (pKa ~2.5 vs. ~3.0 for the target compound) and reactivity in electrophilic substitutions .
  • Dimethoxy Derivatives : Compounds like 4-Bromo-3,5-dimethoxybenzoic acid exhibit higher logP values (~2.8 vs. ~1.9 for the target compound), enhancing lipid bilayer penetration .

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